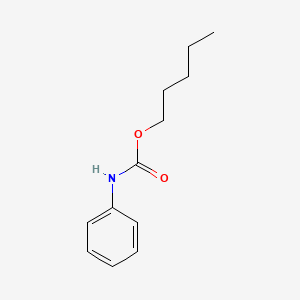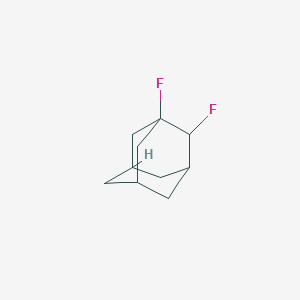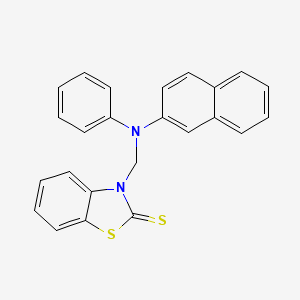
3-(N-(2-Naphthyl)-N-phenylaminomethyl)benzothiazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N-(2-Naphthyl)-N-phenylaminomethyl)benzothiazole-2(3H)-thione is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This specific compound is characterized by the presence of a naphthyl group, a phenylaminomethyl group, and a benzothiazole-2(3H)-thione moiety, making it a unique and potentially valuable molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-(2-Naphthyl)-N-phenylaminomethyl)benzothiazole-2(3H)-thione typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with 2-naphthylamine and benzaldehyde under acidic conditions. The reaction mixture is then subjected to cyclization and thionation to yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and catalysts such as hydrochloric acid or sulfur.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques like recrystallization and chromatography ensures the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(N-(2-Naphthyl)-N-phenylaminomethyl)benzothiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reagents like sodium borohydride can convert the thione group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens, alkyl halides, acids, bases.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives, alkylated derivatives.
Aplicaciones Científicas De Investigación
3-(N-(2-Naphthyl)-N-phenylaminomethyl)benzothiazole-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(N-(2-Naphthyl)-N-phenylaminomethyl)benzothiazole-2(3H)-thione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Naphthyl)-1,3-benzothiazole: Shares the benzothiazole and naphthyl moieties but lacks the phenylaminomethyl group.
Benzothiazole-2-thione: Lacks the naphthyl and phenylaminomethyl groups, making it less complex.
N-Phenylbenzothiazole: Contains the phenyl group but lacks the naphthyl and thione groups.
Uniqueness
3-(N-(2-Naphthyl)-N-phenylaminomethyl)benzothiazole-2(3H)-thione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
7149-52-2 |
|---|---|
Fórmula molecular |
C24H18N2S2 |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
3-[(N-naphthalen-2-ylanilino)methyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C24H18N2S2/c27-24-26(22-12-6-7-13-23(22)28-24)17-25(20-10-2-1-3-11-20)21-15-14-18-8-4-5-9-19(18)16-21/h1-16H,17H2 |
Clave InChI |
IAMQAIKSGMHQQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(CN2C3=CC=CC=C3SC2=S)C4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![20-benzhydrylsulfanyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one](/img/structure/B11962910.png)

![3-[(5E)-5-(4-Butoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-B][1,2,4]triazol-2-YL]-2-naphthyl acetate](/img/structure/B11962932.png)
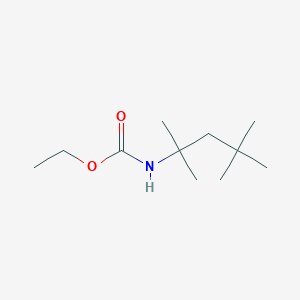
![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962939.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B11962948.png)
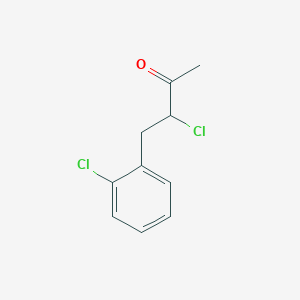

![1-[2-(1-Adamantyl)ethyl]adamantane](/img/structure/B11962961.png)



